N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide
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Overview
Description
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide is a synthetic organic compound characterized by the presence of a pyridazine ring, an amine group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 2,3-butanedione, under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution, where 2-chloroethylamine reacts with the pyridazine derivative.
Coupling with Phenoxyacetic Acid: The final step involves coupling the aminoethyl-pyridazine intermediate with phenoxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, forming a carboxylic acid derivative.
Reduction: Reduction of the nitro group (if present) on the pyridazine ring can yield an amino derivative.
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The pyridazine ring is known for its presence in various bioactive molecules, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the agrochemical industry as a precursor to herbicides or pesticides.
Mechanism of Action
The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-chloroacetamide
- N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-bromoacetamide
- N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-iodoacetamide
Uniqueness
Compared to its analogs, N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide exhibits unique properties due to the presence of the phenoxy group, which can enhance its lipophilicity and membrane permeability. This can result in improved bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-7-8-14(19-18-12)16-9-10-17-15(20)11-21-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQZYHKJJYRQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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